
4-(Pyrrolidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
4-(Pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H14N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its basicity, with a pKa value of 9.58, making it more basic than dimethylaminopyridine . It has garnered interest due to its applications as a base catalyst in various chemical reactions .
Méthodes De Préparation
The synthesis of 4-(Pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where pyridine is treated with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4-(Pyrrolidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Applications De Recherche Scientifique
4-(Pyrrolidin-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)pyridine primarily involves its role as a base catalyst. It facilitates the deprotonation of substrates, thereby increasing their nucleophilicity and enabling various chemical transformations. The compound’s molecular structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
4-(Pyrrolidin-1-ylmethyl)pyridine can be compared with other similar compounds, such as:
Dimethylaminopyridine (DMAP): Both compounds are used as base catalysts, but this compound is more basic with a higher pKa value.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXKSASPJFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
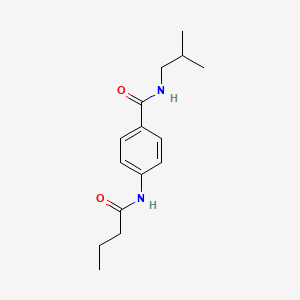
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)
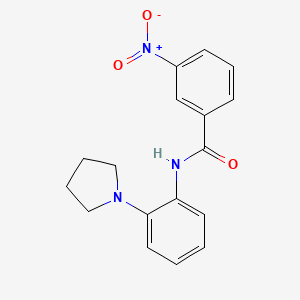
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![Ethyl 1-[(3-fluorophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
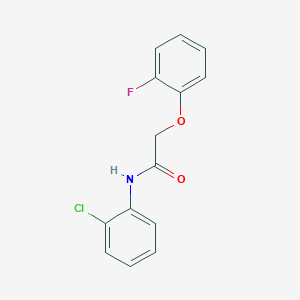
![N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide](/img/structure/B5724209.png)
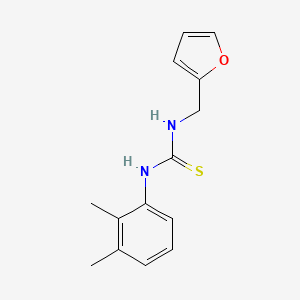
![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)
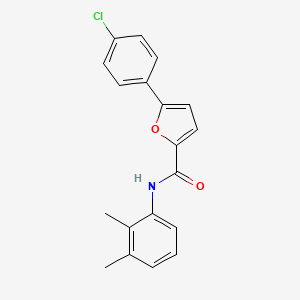
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![4-[(1-BENZYL-1H-PYRAZOL-4-YL)CARBAMOYL]BUTANOIC ACID](/img/structure/B5724262.png)
